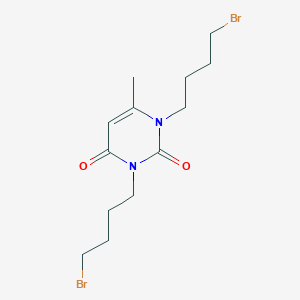
8-Azido-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azido-6-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The azido group in this compound introduces unique reactivity, making it a valuable compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-6-methoxyquinoline typically involves the introduction of the azido group to a quinoline derivative. One common method is the nucleophilic substitution reaction where 6-methoxyquinoline is treated with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Azido-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, forming triazoles in the presence of alkynes (Huisgen cycloaddition).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of azido-substituted quinoline derivatives.
Reduction: Formation of 8-amino-6-methoxyquinoline.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
8-Azido-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimalarial drugs and other pharmaceuticals due to its quinoline core.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions
Mechanism of Action
The mechanism of action of 8-Azido-6-methoxyquinoline depends on its application. In medicinal chemistry, it may act by interfering with biological pathways or targeting specific enzymes. The azido group can undergo bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in complex biological systems. The quinoline core can interact with various molecular targets, including DNA, proteins, and enzymes, influencing their function and activity .
Comparison with Similar Compounds
8-Amino-6-methoxyquinoline: Similar structure but with an amino group instead of an azido group. It is used in antimalarial drugs like primaquine and tafenoquine.
6-Methoxyquinoline: Lacks the azido group, used as an intermediate in various chemical syntheses.
8-Hydroxyquinoline: Contains a hydroxyl group, known for its metal-chelating properties and use in antiseptics and disinfectants
Uniqueness: 8-Azido-6-methoxyquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry. This makes it particularly valuable in applications requiring selective and specific chemical modifications .
Properties
CAS No. |
57743-00-7 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
8-azido-6-methoxyquinoline |
InChI |
InChI=1S/C10H8N4O/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)13-14-11/h2-6H,1H3 |
InChI Key |
LCTYPYLKJZNVLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)





![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)





![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)
